Erigeside I
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Erigeside I is typically isolated from natural sources rather than synthesized chemically. The isolation process involves extracting the compound from the leaves of Erigeron breviscapus using solvents like methanol or ethanol. The extract is then subjected to chromatographic techniques such as high-performance liquid chromatography (HPLC) to purify this compound .
Industrial Production Methods: Industrial production of this compound follows similar extraction and purification processes but on a larger scale. The plant material is processed in bulk, and advanced chromatographic techniques are employed to ensure high purity and yield of the compound .
Chemical Reactions Analysis
Types of Reactions: Erigeside I primarily undergoes oxidation and reduction reactions due to its phenolic structure. It can also participate in glycosylation and hydrolysis reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents like hydrogen peroxide or potassium permanganate can oxidize this compound.
Reduction: Reducing agents such as sodium borohydride can reduce the compound.
Glycosylation: Enzymatic glycosylation can occur in the presence of glycosyltransferases.
Hydrolysis: Acidic or basic conditions can hydrolyze this compound to its aglycone and sugar components.
Major Products:
Oxidation: Oxidized derivatives of this compound.
Reduction: Reduced forms of the compound.
Hydrolysis: Aglycone and glucose.
Scientific Research Applications
Erigeside I has a wide range of applications in scientific research:
Chemistry: Used as a standard for studying phenolic compounds and their antioxidant properties.
Biology: Investigated for its role in cellular protection against oxidative stress.
Medicine: Explored for potential therapeutic effects in neuroprotection, cardiovascular health, and anti-inflammatory properties.
Industry: Utilized in the development of natural antioxidant formulations for food and cosmetic products.
Mechanism of Action
Erigeside I exerts its effects primarily through its antioxidant activity. It scavenges free radicals, thereby protecting cells from oxidative damage. The compound interacts with molecular targets such as reactive oxygen species (ROS) and reactive nitrogen species (RNS), neutralizing their harmful effects. This action helps in reducing oxidative stress and inflammation, contributing to its potential therapeutic benefits .
Comparison with Similar Compounds
Erigeside II: Another phenolic glucoside isolated from Erigeron breviscapus with similar antioxidant properties.
Scutellarin: A flavonoid glycoside with potent antioxidant and anti-inflammatory effects.
Quercetin: A well-known flavonoid with strong antioxidant activity.
Uniqueness: Erigeside I is unique due to its specific glycosidic linkage and the presence of a caffeoyl moiety, which enhances its antioxidant capacity compared to other similar compounds. Its ability to scavenge a wide range of free radicals makes it particularly effective in reducing oxidative stress .
Properties
IUPAC Name |
[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(4-oxopyran-3-yl)oxyoxan-2-yl]methyl (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20O11/c21-11-3-1-10(7-13(11)23)2-4-16(24)29-9-15-17(25)18(26)19(27)20(31-15)30-14-8-28-6-5-12(14)22/h1-8,15,17-21,23,25-27H,9H2/b4-2+/t15-,17-,18+,19-,20-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLFSHBHNICRSDA-ROGMSIAGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=CC(=O)OCC2C(C(C(C(O2)OC3=COC=CC3=O)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1/C=C/C(=O)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=COC=CC3=O)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20O11 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the relationship between the structure of erigeside I and its biological activity?
A1: Research suggests that the glycosyl-body part of this compound plays a crucial role in its interaction with receptors. [] Ab initio calculations indicate that the binding energy (ΔE(H-L)) and the charge on the C5 atom (Q(C5)) within this region significantly influence the compound's activity. [] This highlights the importance of these specific structural features for this compound's biological effects.
Q2: Has a QSAR model been developed for this compound and its derivatives?
A2: Yes, a Quantitative Structure-Activity Relationship (QSAR) equation has been developed for this compound and its derivatives based on ab initio calculations at the 6-31G level: []
pIC50 = -34.525 - 295.481Q(C5) - 805.092 + 55.876[ΔE(H-L)]2 + 1.233EL2
Q3: What is the chemical structure of this compound?
A3: this compound is a glycoside with the IUPAC name 1-O-[3-(4H-pyranoneyl)]6-O-caffeoyl-β-D-glucopyranoside. [] Its structure consists of a β-D-glucopyranoside core, with a caffeoyl group attached at the 6' position and a 4H-pyranone group at the 1 position.
Q4: How can I analyze this compound in a complex mixture?
A4: A sensitive ultra-fast liquid chromatography method coupled with tandem mass spectrometry (UFLC-MS/MS) has been developed to simultaneously quantify this compound and other constituents of Deng-Zhan-Xi-Xin injection in rat plasma. [] This method allows for the separation and detection of this compound in biological samples, making it suitable for pharmacokinetic studies.
Q5: What is known about the synthesis of this compound?
A5: Researchers have successfully synthesized this compound from furfuryl alcohol. [] The process involves the preparation of 3-hydroxy-4-pyranone, followed by glucosidation, caffeoylation, and deprotection steps. This synthetic route provides a way to access this compound for further research and potential applications.
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